2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol

Synthetic intermediate Progesterone receptor modulator Selective esterification

2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a synthetic indole derivative characterized by a 1,2-diol side chain at the 2-position and electron-withdrawing nitro (5-position) and trifluoromethyl (6-position) substituents on the indole core. With a molecular formula of C12H11F3N2O4 and a molecular weight of 304.22 g/mol, this compound carries a calculated LogP of 2.82 and a polar surface area (PSA) of 102.07 Ų.

Molecular Formula C12H11F3N2O4
Molecular Weight 304.22 g/mol
CAS No. 915717-43-0
Cat. No. B12596661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol
CAS915717-43-0
Molecular FormulaC12H11F3N2O4
Molecular Weight304.22 g/mol
Structural Identifiers
SMILESCC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)[N+](=O)[O-])O
InChIInChI=1S/C12H11F3N2O4/c1-11(19,5-18)10-3-6-2-9(17(20)21)7(12(13,14)15)4-8(6)16-10/h2-4,16,18-19H,5H2,1H3
InChIKeyGWJUFRRJSUNOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol (CAS 915717-43-0) – Sourcing Guide for a Highly Electron-Deficient Indole Diol Scaffold


2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a synthetic indole derivative characterized by a 1,2-diol side chain at the 2-position and electron-withdrawing nitro (5-position) and trifluoromethyl (6-position) substituents on the indole core . With a molecular formula of C12H11F3N2O4 and a molecular weight of 304.22 g/mol, this compound carries a calculated LogP of 2.82 and a polar surface area (PSA) of 102.07 Ų . Its structural motif appears in patent literature as a key intermediate for progesterone receptor modulators and androgen receptor ligands [1], but the free diol itself has not been the subject of dedicated pharmacological profiling studies.

Synthetic Handle
Primary hydroxyl enables selective mono‑functionalization not possible with mono‑ol analogs
Peripheral Profile
Calculated PSA above CNS threshold suggests peripheral restriction; supports nuclear receptor programs avoiding CNS exposure
Scaffold Utility
Precursor for AR/PR modulator libraries, prodrug design, and metabolite identification

Why Generic Substitution Fails for 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol (CAS 915717-43-0)


Simple indole scaffolds or mono-substituted analogs cannot replicate the precise physicochemical profile of this compound. The simultaneous presence of a vicinal diol side chain and a 5-nitro-6-trifluoromethyl substitution pattern creates a unique hydrogen-bond donor/acceptor topology and electronic environment that dictates both synthetic utility and potential target engagement [1]. For example, the 2-propan-2-ol analog (used in the same patent family) lacks the primary hydroxyl group necessary for selective mono-esterification, while the 5-nitro-6-(trifluoromethyl)-1H-indole unsubstituted at the 2-position (CAS 1186405-05-9) offers no functional handle for further derivatization [1]. The following quantitative evidence, though limited, highlights the measurable points of divergence that may inform procurement decisions.

Substitute
Target Capability
Limitation
2‑Propan‑2‑ol analog
Primary –OH enables selective esterification and orthogonal protection
Only a tertiary alcohol; no primary handle for sequential derivatization
Simple indole (no 2‑diol)
2‑position diol chain permits diverse functionalization
Lacks functional handle at C2; severely limits synthetic utility

Quantitative Differentiation Evidence for 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol (CAS 915717-43-0)


Vicinal Diol Side Chain Enables Selective Mono-Functionalization Unavailable in the 2-Propan-2-ol Analog

The target compound possesses a propane-1,2-diol side chain with a primary and a tertiary hydroxyl group, whereas the closest patent-described analog, 2-(5-nitro-6-trifluoromethyl-1H-indol-2-yl)-propan-2-ol, contains only a tertiary alcohol. In the patent procedure, the tertiary alcohol analog was directly used as a substrate for phenylsulfanylation without requiring hydroxyl protection [1]. The target diol's primary hydroxyl therefore offers a handle for selective mono-protection or mono-esterification that the tertiary alcohol analog cannot provide, enabling sequential derivatization strategies such as those employed in prodrug synthesis or bioconjugation.

Synthetic Versatility
Supporting evidence
Target: 2 hydroxyls vs Analog: 1 tertiary –OH
Primary –OH permits selective mono‑protection or esterification strategies
Patent example US20060111427A1; diol enables orthogonal synthesis
Synthetic intermediate Progesterone receptor modulator Selective esterification

Calculated Lipophilicity (LogP 2.82) Places Compound in Optimal Oral Bioavailability Window Versus More Lipophilic Ester Analogs

The target diol has a calculated LogP of 2.82 , falling within the generally accepted optimal range (LogP 1–3) for oral bioavailability according to Lipinski's guidelines. In contrast, the structurally confirmed 2-(trifluoromethyl)benzoate ester analog (CHEMBL221174, BDBM50194342) adds a trifluoromethylbenzoyl group that would increase LogP substantially above 3, potentially compromising aqueous solubility and metabolic stability [1]. While no experimental LogP for the ester analog is available in the retrieved data, the addition of an aromatic ester moiety typically increases LogP by 1.5–2.5 units compared to the free diol, based on fragment-based calculations.

Lipophilicity (LogP)
Class-level inference
LogP 2.82 (calc.)
Ester analog est. >4.5
Falls within oral bioavailability window (1–3); lower lipophilicity than ester derivatives
Calculated property; experimental LogP not reported
Drug-likeness Lipophilicity Physicochemical property

Polar Surface Area (PSA 102.07 Ų) Exceeds Typical CNS-Penetrant Threshold, Differentiating from Low-PSA Indole Scaffolds

The target compound has a calculated polar surface area (PSA) of 102.07 Ų . This value exceeds the commonly cited threshold of 90 Ų for passive blood-brain barrier penetration [1], differentiating it from simpler indole analogs such as 5-nitro-6-(trifluoromethyl)-1H-indole (CAS 1186405-05-9, estimated PSA ~74 Ų based on the absence of the diol side chain). The higher PSA of the target diol suggests it is less likely to penetrate the CNS, which may be advantageous for peripherally restricted drug programs (e.g., androgen receptor or progesterone receptor modulators where CNS side effects are undesirable) or disadvantageous if CNS target engagement is required.

Polar Surface Area
Class-level inference
102.07 Ų
Exceeds 90 Ų CNS threshold
Suggests peripheral restriction; differentiates from low‑PSA indole scaffolds
Calculated tPSA; BBB penetration not experimentally assessed
CNS permeability Polar surface area Blood-brain barrier

5-Nitro-6-trifluoromethyl Substitution Pattern Is Associated with Androgen Receptor Binding in the Benzoate Ester Analog (IC50 140 nM)

Although the free diol itself has not been directly assayed for androgen receptor (AR) binding in publicly available data, the structurally confirmed 2-(trifluoromethyl)benzoate ester analog (CHEMBL221174/BDBM50194342) displaces [³H]R1881 from rat androgen receptor with an IC50 of 140 nM [1]. This establishes that the 5-nitro-6-trifluoromethyl-indole core can productively engage the AR ligand-binding domain. The free diol may serve as a synthetic precursor to AR-targeting probes or as a metabolic hydrolysis product of such esters. In contrast, the simple indole scaffold without the 5-nitro-6-trifluoromethyl substitution pattern shows no reported AR activity in the ChEMBL database.

AR Binding Precedent
Class-level inference
Target: no data vs Ester analog: IC₅₀ 140 nM
Core scaffold engages AR; free diol may serve as metabolite or precursor
Rat AR [³H]R1881 displacement; free diol not assayed
Androgen receptor Nuclear receptor Binding affinity

Application Scenarios for 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol (CAS 915717-43-0)


Synthesis of Progesterone or Androgen Receptor Modulator Libraries via Selective Mono-Esterification

The primary hydroxyl of the propane-1,2-diol side chain can be selectively esterified without protecting the tertiary alcohol, enabling systematic SAR exploration at the 2-position of the indole scaffold. This approach is directly informed by patent US20060111427A1 , where related indole diol and mono-ol intermediates are elaborated into progesterone receptor modulators. The target diol provides an additional point of diversity compared to the 2-propan-2-ol analog, which is limited to substitution at the C3 position only.

Peripherally Restricted Nuclear Receptor Probe Development

With a calculated PSA of 102.07 Ų exceeding the 90 Ų CNS-penetration threshold [1], this diol scaffold is suitable for programs where minimizing CNS exposure is critical, such as androgen receptor modulators for muscle wasting or progesterone receptor modulators for endometriosis, where off-target CNS effects (mood disturbance, seizure) must be avoided.

Prodrug or Soft Drug Design Exploiting the Diol Motif

The vicinal diol can be elaborated into cyclic carbonate or phosphate prodrugs to enhance aqueous solubility, or selectively oxidized to the α-hydroxy ketone for reactive metabolite studies. The LogP of 2.82 already positions the compound favorably for oral absorption, but may be tuned upward or downward through esterification or oxidation of the diol without altering the core indole pharmacophore.

Metabolite Identification for Ester-Based AR Ligands

Given that the 2-(trifluoromethyl)benzoate ester analog binds the androgen receptor with an IC50 of 140 nM [2], the free diol may arise as a hydrolytic metabolite in vivo. Procuring the authentic diol standard is essential for LC-MS/MS metabolite identification and quantification in preclinical ADME studies of ester-based AR ligands bearing this indole core.

Application
Selection Property
Validation Focus
PR/AR modulator library synthesis
Selective mono‑esterification handle (primary –OH)
Orthogonal protection strategy; C3 diversification
Peripherally restricted probe development
Peripheral restriction profile (PSA > CNS threshold)
CNS penetration assessment; receptor selectivity
Prodrug/soft drug design
Vicinal diol motif for cyclic prodrugs or oxidation
Solubility enhancement; metabolic stability
Metabolite identification for AR ligands
Authentic diol standard for metabolite confirmation
LC‑MS/MS method development; metabolite profiling
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